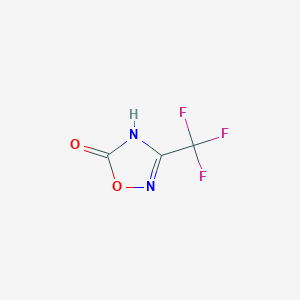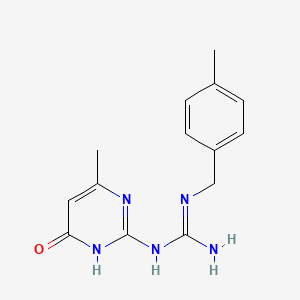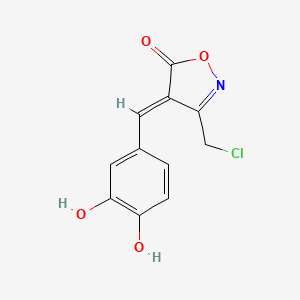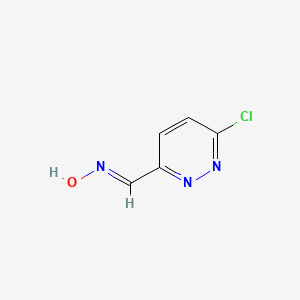
6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (EOTBA) is a novel compound with a wide range of potential applications in scientific research. It is an analog of the well-known benzothiazole family of compounds, and is gaining attention due to its unique properties and potential uses.
Scientific Research Applications
Enhancing Physical Performance
A study synthesized new derivatives of 2-animo-6-ethoxybenzothiazole and tested their effects on physical work capacity in mice. They discovered that several substances, including variants of 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, enhanced physical performance in treadmill and swimming tests. These compounds showed greater effectiveness compared to known actoprotectors like metaproate and ladasten, indicating potential in developing drugs to enhance physical performance (Цублова et al., 2015).
Anticonvulsant and Neuroprotective Effects
Another study involved the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds similar to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine. These were evaluated for their anticonvulsant and neuroprotective effects. One specific derivative emerged as an effective anticonvulsant and displayed promising neuroprotective effects by lowering levels of MDA and LDH, highlighting the potential for safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Antibacterial and Entomological Activities
Research on the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, similar in structure to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, showed significant antibacterial and entomological (antifeedant, acaricidal, contact toxicity, and stomach toxicity) activities. This indicates the potential of these compounds in developing antibacterial and pest control agents (Chaudhary et al., 2011).
Dyeing and Pigment Applications
A study on the synthesis of heterocyclic amines, including derivatives of 6-ethoxybenzothiazole, explored their application in dyeing and pigments. These compounds were used to color cellulose acetate in red to greenish-blue hues, suggesting their utility in textile and pigment industries (Georgiadou & Tsatsaroni, 2002).
Antimicrobial Activity
Research on 2-amino substituted benzothiazoles and their conversion into various derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi. This suggests the role of these compounds, including those structurally related to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWYFZABDRTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)


![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)


![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)
![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)


![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)